

HPLC method for quantification of Leonurine hydrochloride

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Compound of Interest

Compound Name: Leonurine hydrochloride

Cat. No.: B1394157

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An HPLC (High-Performance Liquid Chromatography) method provides a reliable and precise approach for the quantification of **Leonurine hydrochloride**, a key bioactive alkaloid. This application note details a validated isocratic reversed-phase HPLC (RP-HPLC) method suitable for accurate determination of **Leonurine hydrochloride** in various samples, including raw materials and pharmaceutical formulations.

Principle

This method employs reversed-phase chromatography on a C18 stationary phase. The separation is achieved using an isocratic mobile phase consisting of an aqueous phosphate buffer and acetonitrile. This combination ensures a stable retention time and sharp, symmetrical peak shape for **Leonurine hydrochloride**. Detection is performed using a UV-Vis detector at 277 nm, which is the maximum absorption wavelength for Leonurine, allowing for high sensitivity and specificity.^{[1][2][3]} The concentration of **Leonurine hydrochloride** in a sample is determined by comparing its peak area to a calibration curve generated from known standards.

Apparatus and Materials

- Apparatus
 - High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column oven.

- Chromatography data acquisition and processing software.
- Analytical balance (0.01 mg readability).
- pH meter.
- Sonicator.
- Volumetric flasks (Class A).
- Pipettes (Class A).
- Syringe filters (0.45 µm, PTFE or nylon).
- Chemicals and Reagents
 - **Leonurine hydrochloride** reference standard (≥98% purity).
 - Acetonitrile (HPLC grade).
 - Monopotassium phosphate (KH₂PO₄) (Analytical grade).
 - Phosphoric acid (Analytical grade).
 - Water (HPLC grade or ultrapure).

Experimental Protocols

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of **Leonurine hydrochloride** is presented in the table below.

Parameter	Condition
HPLC Column	Diamonsil C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase	Acetonitrile : 0.02 mol·L ⁻¹ Monopotassium Phosphate (pH 3.0) (22:78, v/v)[2]
Flow Rate	1.0 mL/min[2]
Detection	UV at 277 nm[1][2]
Column Temp.	35°C[2]
Injection Vol.	20 µL
Run Time	Approximately 10 minutes

Preparation of Solutions

- Mobile Phase Preparation (1 L):
 - Weigh 2.72 g of monopotassium phosphate and dissolve it in approximately 900 mL of HPLC-grade water.
 - Adjust the pH of the solution to 3.0 using phosphoric acid.
 - Make up the final volume to 1000 mL with HPLC-grade water.
 - To prepare the final mobile phase, mix 780 mL of this buffer with 220 mL of acetonitrile.
 - Degas the mobile phase by sonicating for 15-20 minutes before use.
- Standard Stock Solution Preparation (100 µg/mL):
 - Accurately weigh 10 mg of **Leonurine hydrochloride** reference standard.
 - Transfer it to a 100 mL volumetric flask.
 - Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

- Preparation of Calibration Standards:
 - Serially dilute the standard stock solution with the mobile phase to prepare a series of calibration standards.
 - A suggested concentration range is 0.5, 1.0, 2.5, 5.0, 10.0, and 15.0 µg/mL.
- Sample Preparation:
 - Accurately weigh a quantity of the sample powder (e.g., from a plant extract or crushed tablets) expected to contain approximately 1 mg of **Leonurine hydrochloride**.
 - Transfer the weighed sample to a 100 mL volumetric flask.
 - Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to extract the analyte.
 - Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

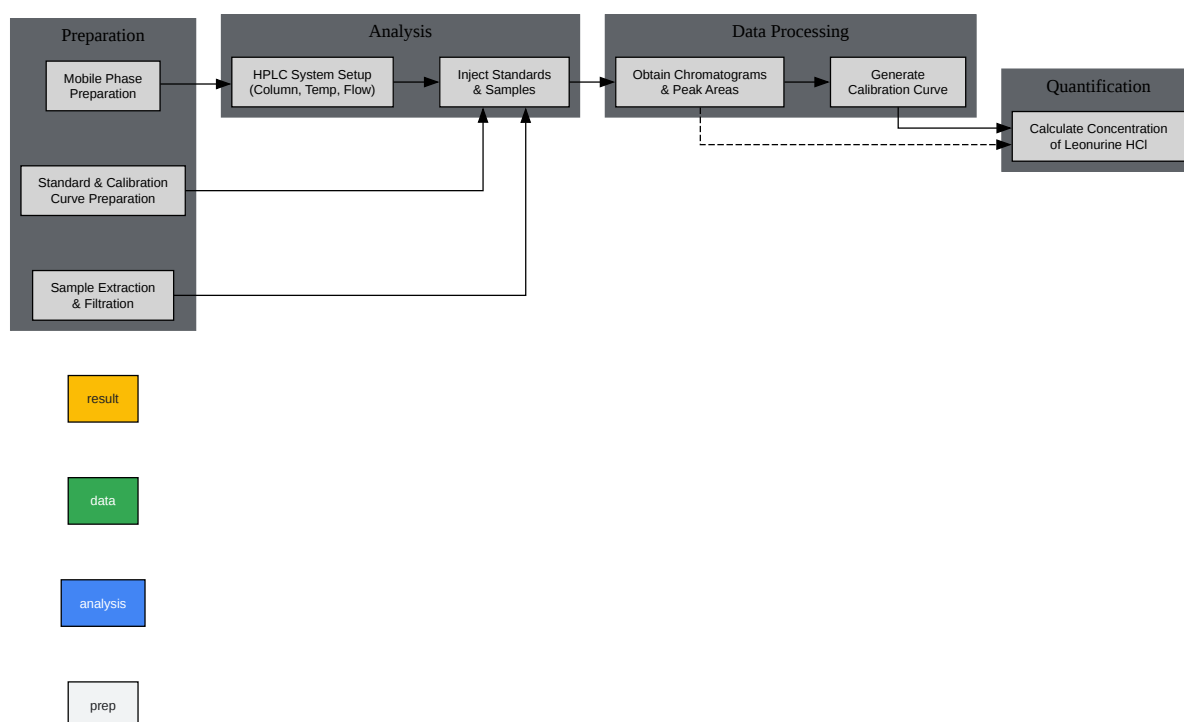
Method Validation Summary

The described HPLC method has been validated for its performance and reliability. The key validation parameters are summarized below.

Validation Parameter	Result
Linearity Range	0.05 - 1.5 µg/mL[2]
Correlation Coeff.	r = 0.9991[2]
Accuracy (% Recovery)	96.9% - 104.9%[2]
Precision (% RSD)	Intra-day and Inter-day RSDs < 10%[2]
LLOQ	0.05 µg/mL[2]
Specificity	No interference observed from common excipients at the retention time of Leonurine HCl.

Experimental Workflow

The overall experimental process for the quantification of **Leonurine hydrochloride** is depicted in the following workflow diagram.



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Caption: HPLC quantification workflow for **Leonurine hydrochloride**.

Conclusion

The detailed RP-HPLC method is demonstrated to be simple, accurate, precise, and reliable for the routine quantification of **Leonurine hydrochloride**. The method's robustness makes it suitable for quality control applications in both research and industrial settings, ensuring the consistency and quality of products containing this active compound.

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